Cas no 1803864-30-3 (2-Amino-3-iodophenylhydrazine)

2-Amino-3-iodophenylhydrazine 化学的及び物理的性質
名前と識別子
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- 2-Amino-3-iodophenylhydrazine
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- インチ: 1S/C6H8IN3/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,8-9H2
- InChIKey: SIQBRBZLRHJHOP-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1N)NN
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 109
- トポロジー分子極性表面積: 64.099
- XLogP3: 1.7
2-Amino-3-iodophenylhydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A250001318-500mg |
2-Amino-3-iodophenylhydrazine |
1803864-30-3 | 98% | 500mg |
1,009.40 USD | 2021-06-15 | |
Alichem | A250001318-1g |
2-Amino-3-iodophenylhydrazine |
1803864-30-3 | 98% | 1g |
1,752.40 USD | 2021-06-15 | |
Alichem | A250001318-250mg |
2-Amino-3-iodophenylhydrazine |
1803864-30-3 | 98% | 250mg |
666.40 USD | 2021-06-15 |
2-Amino-3-iodophenylhydrazine 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
2-Amino-3-iodophenylhydrazineに関する追加情報
Recent Advances in the Application of 2-Amino-3-iodophenylhydrazine (CAS: 1803864-30-3) in Chemical Biology and Pharmaceutical Research
2-Amino-3-iodophenylhydrazine (CAS: 1803864-30-3) has emerged as a pivotal compound in recent chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This hydrazine derivative, characterized by an amino group and an iodine substituent on the phenyl ring, has been extensively investigated for its potential in drug discovery, particularly in the synthesis of heterocyclic compounds and as a building block for targeted therapeutics. Recent studies highlight its role in the development of novel kinase inhibitors and its utility in bioorthogonal chemistry for labeling applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Amino-3-iodophenylhydrazine as a precursor in the synthesis of indazole-based inhibitors targeting cyclin-dependent kinases (CDKs). The iodine moiety facilitated efficient palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the indazole scaffold. Researchers reported a 40% improvement in yield compared to traditional synthetic routes, underscoring the compound's value in medicinal chemistry optimization.
In the field of chemical biology, 2-Amino-3-iodophenylhydrazine has shown remarkable potential as a bioorthogonal handle. A Nature Chemical Biology publication detailed its use in developing new hydrazone-based probes for live-cell imaging. The electron-withdrawing iodine atom was found to significantly enhance the kinetics of hydrazone formation with carbonyl compounds, achieving reaction completion within minutes under physiological conditions. This property makes it particularly valuable for real-time tracking of cellular metabolites.
The pharmaceutical applications of this compound extend to antibiotic development. Recent work published in ACS Infectious Diseases utilized 2-Amino-3-iodophenylhydrazine as a key intermediate in creating novel quinolone hybrids with activity against multidrug-resistant Gram-negative bacteria. The iodine atom's presence was crucial for maintaining the compounds' membrane permeability while allowing subsequent functionalization through halogen exchange reactions.
From a safety and pharmacokinetic perspective, studies have shown that derivatives of 2-Amino-3-iodophenylhydrazine exhibit favorable ADME profiles. The iodine atom's lipophilicity contributes to improved cellular uptake without compromising metabolic stability, as demonstrated in recent in vivo studies using radiolabeled analogs. However, researchers note that careful consideration must be given to potential iodine-mediated toxicity in therapeutic applications.
Looking forward, the unique properties of 2-Amino-3-iodophenylhydrazine position it as a valuable tool in several emerging areas. Its application in PROTAC (proteolysis targeting chimera) development is particularly promising, where the iodine handle enables efficient linker optimization. Additionally, its use in covalent inhibitor design through selective modification of the hydrazine group opens new avenues for targeting previously undruggable proteins. As synthetic methodologies continue to advance, the versatility of this compound is expected to further expand its role in chemical biology and drug discovery.
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